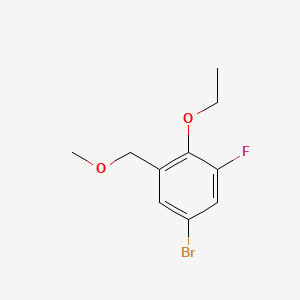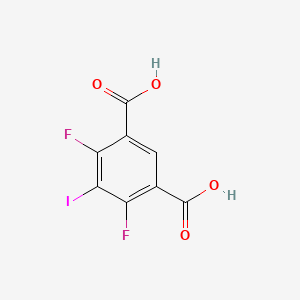![molecular formula C12H12O2 B14758446 2'H-Spiro[1,3-dioxolane-2,1'-naphthalene] CAS No. 170-16-1](/img/structure/B14758446.png)
2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is a spiro compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] typically involves the ketalization of naphthoquinone derivatives. One common method starts with 2,3,4a,5,8,8a-hexahydro-1,4-naphthoquinone, which is ketalized using ethylene glycol in the presence of an acid catalyst to form the cyclic ketal . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production methods for 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its analgesic properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] in biological systems involves its interaction with central nervous system receptors. The compound acts as a depressant by modulating neurotransmitter activity, although the exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomers under light exposure.
Spirooxazines: Similar to spiropyrans but with different heterocyclic components, used in smart materials.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is unique due to its specific structural features, which confer distinct chemical reactivity and potential pharmacological effects. Unlike spiropyrans and spirooxazines, this compound has a naphthalene moiety that influences its electronic properties and biological activity.
Propiedades
Número CAS |
170-16-1 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,1'-2H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-12/h1-6H,7-9H2 |
Clave InChI |
SEXIVOAPUCVUER-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
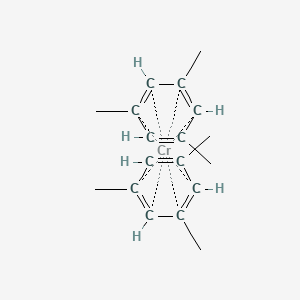
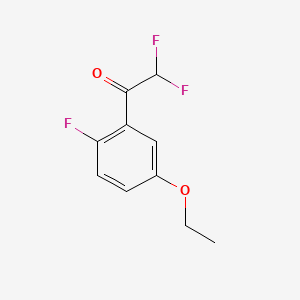
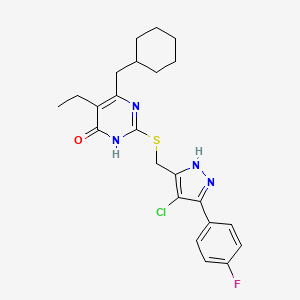
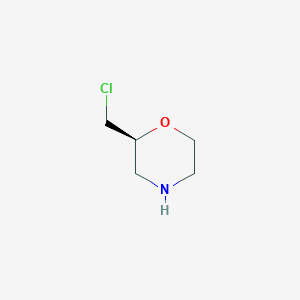
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
